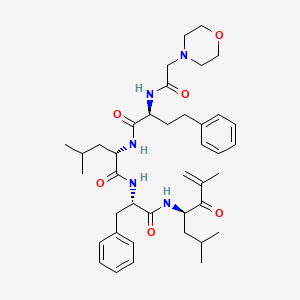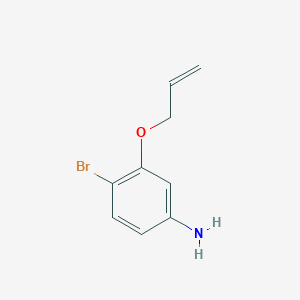
Melamine, formaldehyde, p-toluenesulfonamide resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melamine, formaldehyde, p-toluenesulfonamide resin is a thermosetting polymer that combines melamine, formaldehyde, and p-toluenesulfonamide. This compound is known for its excellent thermal stability, chemical resistance, and mechanical strength. It is widely used in various industrial applications, including coatings, adhesives, and molding compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melamine, formaldehyde, p-toluenesulfonamide resin involves the reaction of melamine with formaldehyde and p-toluenesulfonamide under controlled conditions. The reaction typically occurs in an alkaline medium, with a molar ratio of melamine to formaldehyde of 1:3 . The process involves the formation of methylol groups, which then undergo condensation to form methylene bridges, resulting in a cross-linked polymer network .
Industrial Production Methods
Industrial production of this resin involves large-scale batch or continuous processes. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired properties of the final product. The resin is then cured to form a solid, infusible material that can be used in various applications .
Chemical Reactions Analysis
Types of Reactions
Melamine, formaldehyde, p-toluenesulfonamide resin undergoes several types of chemical reactions, including:
Condensation Reactions: Formation of methylene bridges from methylol groups.
Oxidation and Reduction: The resin can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The amino groups in melamine can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, melamine, and p-toluenesulfonamide. The reactions typically occur under alkaline conditions, with temperatures ranging from 75°C to 160°C .
Major Products
The major products formed from these reactions are cross-linked polymer networks with high thermal stability and mechanical strength .
Scientific Research Applications
Melamine, formaldehyde, p-toluenesulfonamide resin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Utilized in the development of biosensors and other biological applications.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in coatings, adhesives, and molding compounds due to its excellent properties.
Mechanism of Action
The mechanism of action of melamine, formaldehyde, p-toluenesulfonamide resin involves the formation of a cross-linked polymer network through condensation reactions. The molecular targets include the amino groups in melamine, which react with formaldehyde to form methylol groups. These groups then undergo further condensation to form methylene bridges, resulting in a stable, cross-linked structure .
Comparison with Similar Compounds
Similar Compounds
Urea-formaldehyde resin: Similar in structure but less thermally stable and chemically resistant.
Phenol-formaldehyde resin: Known for its high mechanical strength but less versatile in applications.
Epoxy resin: Offers excellent mechanical properties but is more expensive and less chemically resistant.
Uniqueness
Melamine, formaldehyde, p-toluenesulfonamide resin stands out due to its unique combination of thermal stability, chemical resistance, and mechanical strength. It is also more versatile in its applications compared to similar compounds .
Properties
CAS No. |
25067-00-9 |
|---|---|
Molecular Formula |
C11H17N7O3S |
Molecular Weight |
327.37 g/mol |
IUPAC Name |
formaldehyde;4-methylbenzenesulfonamide;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H9NO2S.C3H6N6.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1;1-2/h2-5H,1H3,(H2,8,9,10);(H6,4,5,6,7,8,9);1H2 |
InChI Key |
MDIVCFDNUUVLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N |
Related CAS |
25067-00-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)

![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)


![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)

![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)



![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)

